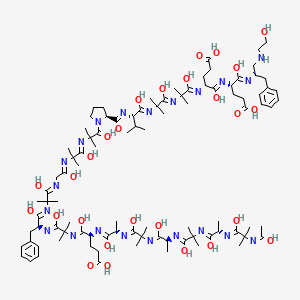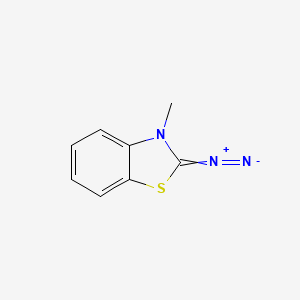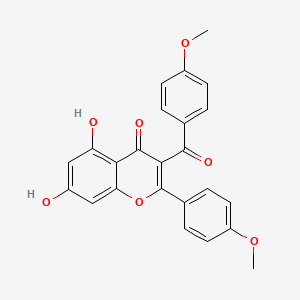
3-p-Anisoyl Acacetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-p-Anisoyl Acacetin is a compound with the molecular formula C24H18O7 . It contains 52 bonds in total, including 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), and 2 aromatics .
Synthesis Analysis
Acacetin, the base compound of this compound, is a naturally occurring flavonoid with a characteristic C6-C3-C6 structure . The biosynthesis of acacetin involves flavone synthase, a key enzyme that provides precursors for acacetin biosynthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by several features, including 34 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 2 ketones (aromatic), and 2 aromatics .Physical And Chemical Properties Analysis
This compound is a flavonoid compound with the molecular formula C24H18O7 . It contains multiple bonds, aromatic rings, and ketones, which contribute to its physical and chemical properties .Applications De Recherche Scientifique
Propriétés anticancéreuses
3-p-Anisoyl Acacetin a été étudié pour ses propriétés anticancéreuses potentielles . Il a montré des promesses dans l'inhibition de la croissance des cellules cancéreuses et pourrait potentiellement être utilisé comme agent thérapeutique dans le traitement du cancer .
Effets anti-inflammatoires
La recherche a montré que this compound peut avoir des effets anti-inflammatoires . Il a été constaté qu'il inhibait l'expression de certaines protéines impliquées dans l'inflammation, ce qui pourrait le rendre utile dans le traitement des affections inflammatoires .
Activité antioxydante
This compound possède également des propriétés antioxydantes . Cela signifie qu'il peut neutraliser les radicaux libres nocifs dans l'organisme, ce qui peut aider à prévenir les dommages aux cellules et aux tissus .
Protection cardiovasculaire
Des études ont suggéré que this compound pourrait avoir des effets protecteurs cardiovasculaires . Cela pourrait potentiellement le rendre utile dans la prévention ou le traitement des maladies cardiaques .
Effets neuroprotecteurs
La recherche a indiqué que this compound pourrait avoir des effets neuroprotecteurs . Cela signifie qu'il pourrait potentiellement aider à protéger le cerveau et le système nerveux des dommages
Mécanisme D'action
Target of Action
3-p-Anisoyl Acacetin is an acacetin derivative, a flavonoid . Acacetin has been found to interact with several targets, including EGFR, PTGS2, SRC, and ESR1 . These targets play crucial roles in various biological processes, including inflammation and oxidative stress .
Mode of Action
Acacetin interacts with its targets, leading to a series of changes in cellular processes. For instance, it has been found to inhibit the EGF-induced cell transformation and phosphorylation of Akt, GSK3β, and p70S6K, which may be due to the direct binding of acacetin to phosphatidylinositol 3-kinase (PI3-K) .
Biochemical Pathways
Acacetin affects several biochemical pathways. It has been found to inhibit inflammation by blocking MAPK/NF-κB pathways and NLRP3 inflammasome activation . It also suppresses the expression of Lipopolysaccharides (LPS)-activated Phosphorylated ERK (p-ERK), p-JNK, and p-p38, inhibits NF-κB p65 phosphorylation and nuclear translocation .
Pharmacokinetics
The pharmacokinetics of acacetin have been studied using liquid chromatography-tandem mass spectrometry (LC–MS/MS). The method was used to quantify acacetin in human plasma and was found to be highly sensitive . .
Result of Action
The action of acacetin results in a variety of molecular and cellular effects. It has been found to significantly suppress pathological damage and pro-inflammatory cytokine expression in mice with LPS-induced fulminant hepatic failure and acute lung injury . In vitro experiments further confirmed that acacetin attenuated LPS-induced M1 polarization .
Analyse Biochimique
Biochemical Properties
3-p-Anisoyl Acacetin, as an acacetin derivative, shares similar biochemical properties with acacetin. Acacetin has been found to interact with various enzymes and proteins, exerting its effects through these interactions
Cellular Effects
Acacetin, the parent compound, has been shown to have numerous beneficial effects, such as anti-cancer, anti-inflammatory, anti-oxidant, cardiovascular protective, neuroprotective, anti-infectious, anti-diabetic, and anti-obesity activities
Molecular Mechanism
Acacetin, the parent compound, has been shown to exert its effects through multiple targets and pathways
Metabolic Pathways
Acacetin, the parent compound, has been shown to be involved in various metabolic pathways
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O7/c1-29-16-7-3-13(4-8-16)22(27)21-23(28)20-18(26)11-15(25)12-19(20)31-24(21)14-5-9-17(30-2)10-6-14/h3-12,25-26H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTUTEQLHXVWNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747046 |
Source


|
| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874519-13-8 |
Source


|
| Record name | 5,7-Dihydroxy-3-(4-methoxybenzoyl)-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)

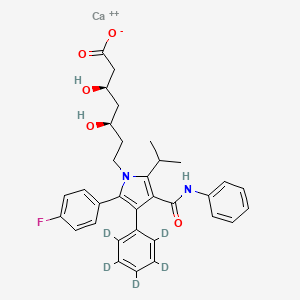

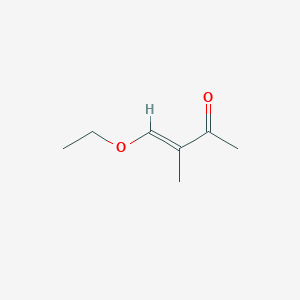

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)
